molecular formula C8H18N2 B1283821 1-ethyl-N-methylpiperidin-4-amine CAS No. 864247-56-3

1-ethyl-N-methylpiperidin-4-amine

Cat. No.: B1283821
CAS No.: 864247-56-3
M. Wt: 142.24 g/mol
InChI Key: FYPFTVGAZOKJRE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Ethyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

1-Ethyl-N-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

1-Ethyl-N-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-ethyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPFTVGAZOKJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298638
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864247-56-3
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864247-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-methyl-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (1-ethylpiperidin-4-yl)-methylcarbamic acid tert-butyl ester (1.65 g, 6.8 mmol) in dichloromethane (15 mL) was added TFA (5 mL). After 1 hour at ambient temperature the reaction mixture was concentrated in-vacuo and the residue loaded onto a 70 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo afforded the title compound as an orange oil (900 mg, 94%). 1H NMR (300 MHz, CD3OD): 2.95 (d, J=11.6 Hz, 2H), 2.48-2.36 (m, 3H), 2.35 (s, 3H), 1.96-1.95 (m, 4H), 1.40-1.38 (m, 2H), 1.09 (t, J=7.2 Hz, 3H).
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

To a 40% solution of methylamine in methanol (1.26 g) were added acetonitrile (150 ml), 1-ethyl-4-piperidone (2.0 ml) and acetic acid (0.932 ml), then was added sodium triacetoxyborohydride (6.59 g), followed by stirring for 1 hour. After addition of a saturated aqueous solution of sodium hydrogencarbonate (20 ml), the reaction mixture was concentrated under reduced pressure. To the resultant residue was added methanol (20 ml) to suspend, and the reaction mixture was filtered to remove a solid, which was washed with methanol (20 ml). The filtrate was concentrated under reduced pressure, and tetrahydrofuran (50 ml) was added to the resultant residue to suspend. The reaction mixture was filtered to remove a solid, which was washed with tetrahydrofuran (100 ml). The filtrate was concentrated under reduced pressure to provide a crude product of the titled compound (3.33 g) as pale yellow oil.
[Compound]
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Synthesis routes and methods III

Procedure details

To a solution of 40% methylamine in methanol (1.26 g) were added acetonitrile (150 ml), 1-ethyl-4-piperidone (2.0 ml) and acetic acid (0.932 ml), followed by addition of sodium triacetoxyborohydride (6.59 g) and stirring for 1 hr. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (20 ml), and the reaction mixture was concentrated under reduced pressure. The resultant residue was suspended in methanol (20 ml), the solid was removed by filtration and washed with methanol (20 ml). The filtrate was concentrated under reduced pressure, the resultant residue was suspended in tetrahydrofuran (50 ml). The solid was removed by filtration and washed with tetrahydrofuran (100 ml). The filtrate was concentrated under reduced pressure to provide a crude product of the titled compound as a pale yellow oil (3.33 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
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1.26 g
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150 mL
Type
solvent
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
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Reaction Step Three

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